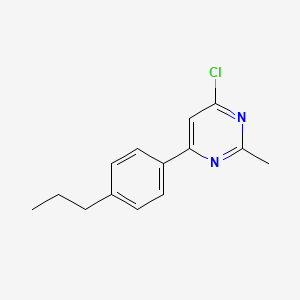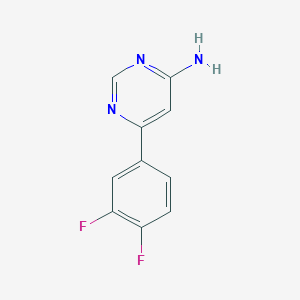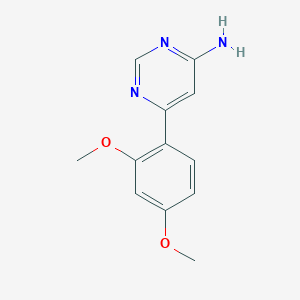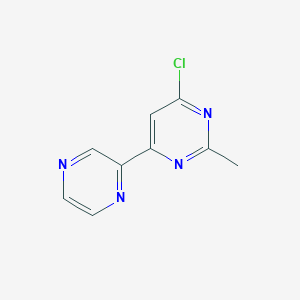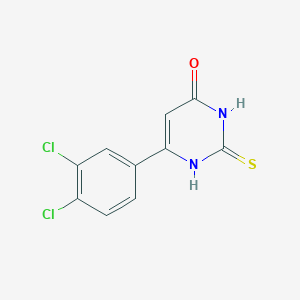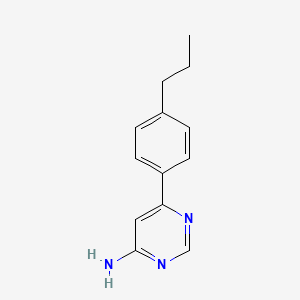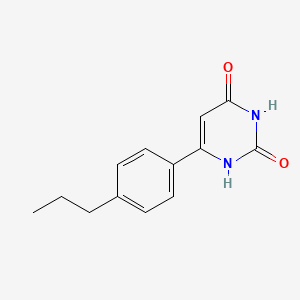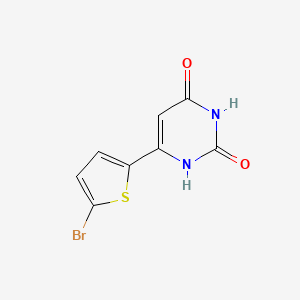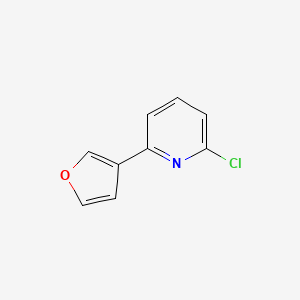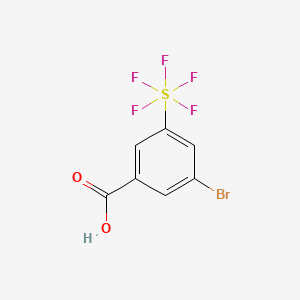
3-Bromo-5-(pentafluorosulfur)benzoic acid
Overview
Description
3-Bromo-5-(pentafluorosulfur)benzoic acid (B5SBA) is a versatile chemical compound with a wide range of applications in both scientific research and industry. It is a colorless solid that is soluble in organic solvents and has a melting point of 125-126 °C. B5SBA has a wide variety of uses, including as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a corrosion inhibitor. It is also used in the manufacture of agrochemicals, dyes, and other organic compounds.
Scientific Research Applications
Synthesis and Characterization
- A study describes the synthesis and characterization of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives, highlighting a high-yield starting process from NO2-derivatives. This research reported the X-ray structure of 3-SF5-C6H4-COOH, indicating the potential for further chemical applications due to its unique structural properties (Zarantonello et al., 2007).
Chemical Reactivity and Properties
- The study on the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid derivatives reveals significant insights into the interaction dynamics, which could influence the design of halogen-bonded frameworks for various applications. This research provides a foundation for understanding the role of substituents in modulating halogen bonding, which is crucial for the development of new materials and catalysts (Raffo et al., 2016).
Potential Applications
- Novel Zn3/Zn5-cluster-based metal-organic frameworks (MOFs) incorporating symmetrical pentacarboxylate ligands, including derivatives similar to the 3-Bromo-5-(pentafluorosulfur)benzoic acid, were synthesized for the catalytic reduction of nitrophenol. These findings suggest the utility of such compounds in facilitating the design of porous systems with enhanced catalytic efficiency, shedding light on their potential in environmental and industrial catalysis (Wu et al., 2017).
properties
IUPAC Name |
3-bromo-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDWTFSLWQRHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

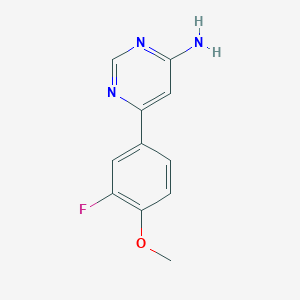

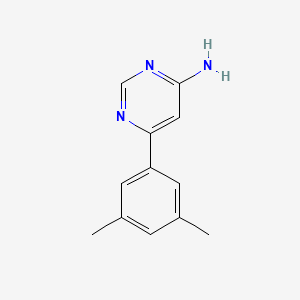
amine](/img/structure/B1466903.png)
